![molecular formula C15H15N5O B2855490 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-10-1](/img/structure/B2855490.png)
3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
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Description
Synthesis Analysis
While the exact synthesis process for “3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one” is not specified, related compounds have been synthesized through various methods. For instance, heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH can lead to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the use of bis-aza-Wittig reactions .Scientific Research Applications
Antiproliferative Agents
Pyrido[2,3-d]pyrimidin-7-ones have been identified as compounds with significant antiproliferative activity . This makes them potential candidates for cancer treatment, as they can inhibit the growth and multiplication of cancer cells. The specific compound could be synthesized and tested for its efficacy against various cancer cell lines to determine its potential as a therapeutic agent.
Antimicrobial Activity
Compounds within this class have also demonstrated antimicrobial properties . This suggests that they could be used in the development of new antibiotics or antiseptics, which is particularly important in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of pyrido[2,3-d]pyrimidin-7-ones make them suitable for research into new treatments for conditions causing pain and inflammation . By modulating the body’s inflammatory response, they could provide relief for patients suffering from chronic inflammatory diseases.
Hypotensive Effects
Some derivatives in this class have shown hypotensive effects, indicating their potential use in managing high blood pressure . Further research could explore the mechanisms by which these compounds lower blood pressure and develop them into new antihypertensive medications.
Antihistamine Properties
The antihistamine properties of these compounds suggest they could be used to alleviate allergic reactions . By preventing the action of histamine, they could reduce symptoms such as itching, swelling, and redness associated with allergic responses.
Inhibition of Protein Kinases
Pyrido[2,3-d]pyrimidin-7-ones have been found to inhibit protein tyrosine kinases . These enzymes play a crucial role in signal transduction pathways within cells, and their inhibition can lead to the suppression of disease processes, including cancer. The compound could be a valuable tool in the study of kinase-related diseases and the development of kinase inhibitors.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAHSSRDGPIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321828 |
Source
|
Record name | 3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
CAS RN |
872591-10-1 |
Source
|
Record name | 3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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